2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride
Description
Chemical Structure and Properties 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is a synthetic organic compound featuring a piperazine ring substituted with a methylsulfonyl group at the 4-position and an ethanamine side chain. The free base form, 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine (CAS: 1018305-83-3), is typically available at 95% purity and is priced at USD 73 per 100mg .
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.2ClH/c1-13(11,12)10-6-4-9(3-2-8)5-7-10;;/h2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRPEJOGYLDYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Ethanamine Route
Procedure :
-
Alkylation :
-
1-(Methylsulfonyl)piperazine (1.0 equiv) is reacted with Boc-protected 2-bromoethylamine (1.2 equiv) in acetonitrile.
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Potassium carbonate (2.5 equiv) is added as a base, and the mixture is refluxed at 80°C for 18 hours.
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The product, 1-(methylsulfonyl)-4-(2-(Boc-amino)ethyl)piperazine, is isolated via column chromatography (eluent: ethyl acetate/hexane).
-
-
Deprotection :
Key Parameters :
-
Solvent : Acetonitrile for alkylation; DCM for deprotection.
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Yield : 70–75% (alkylation), 90–95% (deprotection).
Direct Alkylation with 2-Chloroethylamine
Procedure :
-
1-(Methylsulfonyl)piperazine (1.0 equiv) and 2-chloroethylamine hydrochloride (1.5 equiv) are suspended in DMF.
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Diisopropylethylamine (3.0 equiv) is added to liberate the free amine, and the mixture is heated to 100°C for 24 hours.
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The crude product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water).
Key Parameters :
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Solvent : DMF.
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Yield : 60–65%.
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt using HCl gas or concentrated hydrochloric acid.
Procedure :
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2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine (1.0 equiv) is dissolved in anhydrous ethanol.
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HCl gas is bubbled through the solution at 0–5°C until precipitation is complete.
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The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the dihydrochloride salt.
Alternative Method :
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The free base is treated with 4.0 M HCl in dioxane (2.2 equiv) at room temperature for 2 hours.
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Solvent removal under reduced pressure yields the salt as a hygroscopic solid.
Key Parameters :
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Solvent : Ethanol or dioxane.
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Yield : 95–98%.
Optimization and Comparative Analysis
Table 1: Comparison of Alkylation Methods
| Method | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Boc-protected amine | Acetonitrile | K₂CO₃ | 80°C | 70–75 |
| Direct alkylation | DMF | DIPEA | 100°C | 60–65 |
| Phthalimide protection | THF | NaH | 65°C | 68–72 |
Table 2: Salt Formation Conditions
| Method | HCl Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| HCl gas | Anhydrous | Ethanol | 0–5°C | 95–98 |
| Aqueous HCl | 4.0 M | Dioxane | 25°C | 90–92 |
Challenges and Mitigation Strategies
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Regioselectivity in Alkylation :
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Amine Protection :
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Salt Hygroscopicity :
Industrial-Scale Considerations
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Cost Efficiency : Methylsulfonyl chloride is cost-prohibitive at scale. Alternatives like methanesulfonic anhydride may reduce expenses but require stringent temperature control.
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Solvent Recovery : DCM and acetonitrile are recycled via distillation to minimize waste.
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Byproduct Management : Unreacted piperazine is recovered via aqueous extraction and reused .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives .
Scientific Research Applications
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The following table summarizes key structural analogs and their distinguishing features:
*Similarity scores based on structural alignment algorithms (0–1 scale) .
Functional and Physicochemical Comparisons
Piperazine Derivatives
- Levocetirizine Dihydrochloride : A clinically used antihistamine with a piperazine core. Unlike the target compound, it incorporates a diphenylmethyl group and an acetic acid side chain, which enhance H1-receptor affinity .
- 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride : The extended propyl chain may alter lipophilicity and membrane permeability compared to the shorter ethanamine chain in the target compound .
Non-Piperazine Analogs
- Its industrial-grade purity (90%) suggests use as an intermediate .
Pharmacological and Industrial Relevance
- Target Compound: The methylsulfonyl group may confer resistance to oxidative metabolism, a desirable trait in drug candidates.
- Its success underscores the importance of substituent optimization on the piperazine scaffold .
- Industrial Applications : Analogs like 2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethan-1-ol dihydrochloride (CAS: 164726-80-1) are marketed as bulk intermediates, indicating the commercial viability of such compounds .
Biological Activity
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The molecular formula for 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is CHClNOS. The compound features a piperazine ring substituted with a methylsulfonyl group, which is crucial for its biological activity.
The specific mechanism of action for 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride remains under investigation. However, compounds with similar piperazine structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Potential Mechanisms:
- Serotonergic Activity : It may act as a modulator of serotonin receptors, influencing mood and anxiety pathways.
- Dopaminergic Influence : Similar compounds have shown affinity for dopamine receptors, which could implicate this compound in neuropharmacological effects.
Biological Activity
Research indicates that the compound exhibits various biological activities:
Antitumor Activity
Preliminary studies suggest that derivatives of piperazine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine have shown promising results in inhibiting tumor growth in vitro.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HT-29 | 10.5 |
| B | Jurkat | 15.3 |
Antidepressant Effects
Given its potential serotonergic activity, there are hypotheses regarding its use as an antidepressant. Studies on similar compounds have indicated improvements in depressive behavior in animal models.
Case Studies
Several case studies have been reported focusing on the biological activity of piperazine derivatives:
- Case Study 1 : A study evaluated the effects of a related piperazine compound on anxiety-like behavior in rodents. Results indicated significant reductions in anxiety scores compared to control groups.
- Case Study 2 : Research involving cell line assays demonstrated that modifications to the piperazine structure can enhance cytotoxicity against specific cancer types, suggesting a structure-activity relationship that could be explored further for therapeutic applications.
Q & A
Q. Synthetic Route Comparison
| Step | Traditional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Piperazine sulfonation | HSO, 12h | SO-pyridine complex, 4h | 65% → 82% |
Advanced Question: How does the methylsulfonyl group in this compound modulate receptor binding compared to unmodified piperazine derivatives?
Answer:
The methylsulfonyl group enhances:
- Hydrogen Bonding: The sulfonyl oxygen acts as a hydrogen bond acceptor, increasing affinity for serotonin (5-HT) receptors .
- Lipophilicity: LogP increases by ~0.5 units compared to non-sulfonated analogs, improving blood-brain barrier penetration .
- Metabolic Stability: Resistance to CYP450 oxidation due to electron-withdrawing effects of the sulfonyl group .
Case Study:
Replacing the sulfonyl group with a carbonyl in analogs reduced 5-HT binding affinity by 10-fold, highlighting its critical role .
Advanced Question: What methodologies assess the environmental impact of this compound in ecotoxicological studies?
Answer:
Adopt a tiered approach based on OECD guidelines:
- Tier 1: Measure abiotic degradation (hydrolysis, photolysis) under standardized conditions (pH 7, 25°C) .
- Tier 2: Conduct Daphnia magna acute toxicity tests (48h LC) and algal growth inhibition assays .
- Tier 3: Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) .
Data from Analog Compounds:
| Parameter | Value for 4-(4-Methylpiperazin-1-yl)aniline | Reference |
|---|---|---|
| Hydrolysis half-life | 120 days (pH 7) | |
| Daphnia LC | 12 mg/L |
Basic Question: How do researchers compare the efficacy of this compound with structurally similar piperazine derivatives?
Answer:
Use a standardized panel of assays:
- Pharmacokinetic Profiling: Compare bioavailability (%F), plasma half-life, and clearance rates in rodent models .
- In vitro Potency: IC values for primary targets (e.g., dopamine D receptors) .
- Thermodynamic Solubility: Measure in biorelevant media (FaSSIF/FeSSIF) to predict formulation requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
